molecular formula C7H13BrO2 B8712470 ethyl 4-bromo-3-methylbutanoate

ethyl 4-bromo-3-methylbutanoate

Cat. No.: B8712470
M. Wt: 209.08 g/mol
InChI Key: VUAMJAQNWQKOTC-UHFFFAOYSA-N
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Description

ethyl 4-bromo-3-methylbutanoate is an organic compound with the molecular formula C7H13BrO2. It is an ester derived from butyric acid and is characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position of the butyrate chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 4-bromo-3-methylbutanoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-3-methylbutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of ethyl-4-bromo-3-methylbutyrate often involves a one-step preparation method. This method includes the direct bromination of ethyl-3-methylbutyrate using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-bromo-3-methylbutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Performed in aqueous or alcoholic solutions at elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl-4-hydroxy-3-methylbutyrate, ethyl-4-cyano-3-methylbutyrate, and ethyl-4-amino-3-methylbutyrate.

    Reduction: The major product is 4-bromo-3-methylbutanol.

    Oxidation: The major product is ethyl-4-bromo-3-methylbutanoic acid.

Scientific Research Applications

ethyl 4-bromo-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-4-bromo-3-methylbutyrate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile or reducing agent used.

Comparison with Similar Compounds

ethyl 4-bromo-3-methylbutanoate can be compared with other similar compounds such as:

This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

ethyl 4-bromo-3-methylbutanoate

InChI

InChI=1S/C7H13BrO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-5H2,1-2H3

InChI Key

VUAMJAQNWQKOTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)CBr

Origin of Product

United States

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